molecular formula C10H13F2N B2562043 (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine CAS No. 2248209-98-3

(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine

Cat. No.: B2562043
CAS No.: 2248209-98-3
M. Wt: 185.218
InChI Key: OERVHJYTEOGCAI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor, followed by amination to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine: Similar structure but with a trifluoromethyl group.

    (2R)-2-[3-(Methyl)phenyl]propan-1-amine: Similar structure but with a methyl group.

Uniqueness

The presence of the difluoromethyl group in (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents .

Properties

IUPAC Name

(2R)-2-[3-(difluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10H,6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVHJYTEOGCAI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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